molecular formula C17H18ClFN2O2 B2527520 2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide CAS No. 1421494-07-6

2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide

Cat. No. B2527520
CAS RN: 1421494-07-6
M. Wt: 336.79
InChI Key: AGSZVCBUYRDGFX-UHFFFAOYSA-N
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Description

The compound "2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with benzamide structures and substituents such as chloro, nitro, and amino groups have been investigated for their potential biological activities and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry, particularly as cytotoxic agents against cancer cells .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multiple steps, including alkylation, coupling reactions, reduction of nitro groups, and amide formation . For instance, the synthesis of alkoxy benzamide derivatives was achieved through a sequence of reactions starting with alkylation, followed by halo phenol coupling, nitro group reduction, and finally acid amine coupling . These methods provide a framework for the synthesis of complex benzamide compounds, which could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure and properties of benzamide derivatives can be characterized using various spectroscopic techniques, including NMR, MS, IR, and X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and understand the molecular structure, as well as to compare theoretical results with experimental data . For example, the crystal structure of a related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was determined to adopt a monoclinic space group, with specific unit cell parameters and stabilized by pi-pi conjugation and hydrogen bonding interactions .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including enzymatic reduction and intramolecular cyclization . The reductive chemistry of these compounds is particularly relevant in the context of hypoxia-selective cytotoxins, where selective toxicity for hypoxic cells is achieved through oxygen-inhibited enzymatic reduction . The reduction products of these compounds can be more cytotoxic than the parent drug, and their stability and reactivity play a crucial role in their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and substituents. These properties can be investigated through electrochemical measurements and DFT calculations . The antitumor activity of these compounds can be assessed using assays such as the methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay, and their biological activities can be correlated with their electrochemical properties . Additionally, the non-linear optical (NLO) properties and natural bond orbital (NBO) analyses can provide insights into the electronic interactions and potential applications of these compounds .

Scientific Research Applications

Pharmacokinetic and Bioequivalence Studies

Compounds with structural similarities to 2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide are often subjects of pharmacokinetic and bioequivalence studies. For example, a study on itopride HCl, a compound with a dimethylamino phenyl group, compared two different formulations to determine bioavailability and bioequivalence among healthy volunteers (Cho et al., 2010). Such studies are crucial for developing medications with optimal absorption, distribution, metabolism, and excretion characteristics.

Diagnostic Imaging and Radiotracers

Research on diagnostic imaging techniques, such as PET scans, frequently utilizes compounds modified with radioactive isotopes. For instance, studies involving 18F-ISO-1 and 18F-MPPF have explored their use in assessing cellular proliferation in tumors and serotonin receptor concentration, respectively. These compounds, often structurally complex and including elements like fluorine, are used to visualize and quantify biological processes in vivo, offering insights into disease mechanisms and potential therapeutic targets (Dehdashti et al., 2013); (Didelot et al., 2010).

Environmental and Food Safety

Compounds with functionalities similar to the subject compound are also analyzed in the context of environmental safety and food preservation. Studies on the occurrence and dietary exposure to parabens in foodstuffs, which share a benzoic acid moiety with this compound, highlight the widespread presence of these chemicals and their metabolites in the environment and food supply, underscoring the need for monitoring and evaluating their safety (Liao, Liu, & Kannan, 2013).

properties

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2/c1-21(2)12-8-6-11(7-9-12)15(22)10-20-17(23)16-13(18)4-3-5-14(16)19/h3-9,15,22H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSZVCBUYRDGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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